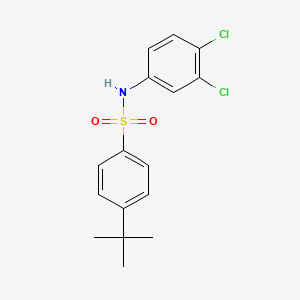

4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide

Description

4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C16H17Cl2NO2S and a molecular weight of 358.28 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Properties

IUPAC Name |

4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2NO2S/c1-16(2,3)11-4-7-13(8-5-11)22(20,21)19-12-6-9-14(17)15(18)10-12/h4-10,19H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQIFXLWMZCTSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 3,4-dichloroaniline under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Scientific Research Applications

Chemical Properties and Structure

The compound features a sulfonamide group, which is known for its ability to interact with various biological targets through hydrogen bonding. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The dichlorophenyl substituent may also influence the compound's biological interactions.

Chemistry

- Synthesis Intermediate : 4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide serves as an intermediate in the synthesis of various organic compounds. It is utilized in reaction mechanism studies, particularly involving nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.

- Reactivity : The compound can undergo oxidation, reduction, and hydrolysis reactions under specific conditions. These properties make it valuable for exploring reaction pathways and developing new synthetic methodologies.

Biology

- Enzyme Inhibition Studies : This sulfonamide has been employed in biochemical assays to study enzyme inhibition and protein interactions. Its mechanism of action often involves binding to active or allosteric sites on enzymes, thereby inhibiting their activity.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Studies have reported minimum inhibitory concentrations (MIC) suggesting moderate potency against pathogens like Staphylococcus aureus and Escherichia coli.

- Anticancer Potential : Recent investigations have highlighted its potential as an anticancer agent. For instance, in vitro assays demonstrated that the compound inhibited cell growth in breast cancer cell lines by approximately 50% at a concentration of 10 µM .

Antimicrobial Efficacy

- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, reporting an MIC of 32 µg/mL for both strains.

Anti-inflammatory Effects

- In murine models of inflammation, administration of the compound resulted in significant reductions in paw edema compared to control groups, indicating potential anti-inflammatory properties .

Cancer Cell Proliferation

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide can be compared with other sulfonamide compounds, such as:

- 4-tert-butyl-N-(2,4-dichlorophenyl)benzenesulfonamide

- 4-tert-butyl-N-(3,5-dichlorophenyl)benzenesulfonamide

- 4-tert-butyl-N-(2,5-dichlorophenyl)benzenesulfonamide

These compounds share similar structural features but differ in the position and number of chlorine atoms on the phenyl ring. The unique combination of tert-butyl and dichlorophenyl groups in this compound contributes to its distinct chemical properties and reactivity .

Biological Activity

4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known to interact with various biological targets through hydrogen bonding. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The dichlorophenyl substituent may also influence the compound's biological interactions.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with target proteins, affecting their function. Such interactions can lead to inhibition of specific enzymes or receptors involved in disease processes.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a review of related sulfonamide derivatives indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

Case Studies and Research Findings

- Antiproliferative Effects :

- Mechanistic Insights :

- Selectivity :

Antimicrobial Activity

In addition to anticancer properties, sulfonamides are traditionally known for their antimicrobial activity. The ability of this compound to inhibit bacterial growth has been explored in various studies.

- Mechanism : The antimicrobial effect is primarily due to the inhibition of bacterial folate synthesis pathways, similar to other sulfonamides .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential.

Table: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility | Moderate |

| Lipophilicity (Log P) | 3.21–4.91 |

| Half-life | Varies (dependent on formulation) |

| Bioavailability | High (due to lipophilicity) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.